![molecular formula C28H34BrN3O B7950632 C28H34BrN3O](/img/structure/B7950632.png)
C28H34BrN3O
Overview
Description
C28H34BrN3O is a useful research compound. Its molecular formula is this compound and its molecular weight is 508.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Behavior of Sodium Iminoquinolates : Zhang et al. (2016) studied the synthesis and characterization of sodium 2-arylimino-8-quinolates and their catalytic activities towards the ring-opening polymerization of rac-lactide (Zhang, Q., Zhang, W., Wang, S., Solan, G., Liang, T., Rajendran, N. M., & Sun, W.-H., 2016).
Structure of Cyclo[18]carbon : Rahman and Edvinsson (2020) focused on the synthesis and bonding structure of cyclo[18]carbon, a carbon allotrope, addressing significant challenges in solid-state synthesis (Rahman, M., & Edvinsson, T., 2020).
Properties of C2N Covalent Frameworks : Tian et al. (2020) provided a comprehensive overview of C2N, a unique carbon nitride, including its preparation, structure-property relationships, and applications in various fields (Tian, Z., López‐Salas, N., Liu, C., Liu, T., & Antonietti, M., 2020).
Electron Transport in Cyclo[18]carbon-Based Devices : Zhang, Li, Feng, and Shen (2020) reported on the electron transport properties of cyclo[18]carbon in molecular devices, providing insights into the potential applications in next-generation molecular electronics (Zhang, L., Li, H., Feng, Y., & Shen, L., 2020).
Synthesis of Cyclo[18]carbon via Debromination : Scriven et al. (2020) described a method for synthesizing cyclo[18]carbon by dehalogenation of a bromocyclocarbon precursor, contributing to the understanding of molecular carbon allotropes (Scriven, L. M., Kaiser, K., Schulz, F., Sterling, A., Woltering, S. L., Gawel, P., Christensen, K., Anderson, H., & Gross, L., 2020).
properties
IUPAC Name |
(1S,17S,18S,21S,22S,25S,26R)-8-bromo-17,21,22-trimethyl-4,5,13-triazaheptacyclo[15.11.0.03,15.04,12.06,11.018,26.021,25]octacosa-3(15),5,7,9,11,13-hexaen-22-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrN3O/c1-26-14-16-15-30-25-20-7-5-18(29)13-23(20)31-32(25)24(16)12-17(26)4-6-19-21(26)8-10-27(2)22(19)9-11-28(27,3)33/h5,7,13,15,17,19,21-22,33H,4,6,8-12,14H2,1-3H3/t17-,19+,21-,22-,26-,27-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZIBCPSWFIQDD-VNYLEGLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)N6C(=C7C=CC(=CC7=N6)Br)N=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)N6C(=C7C=CC(=CC7=N6)Br)N=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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